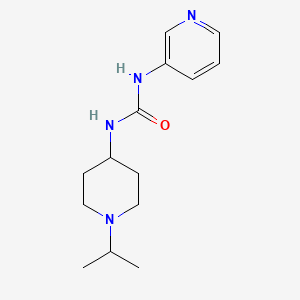
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea, also known as PNU-120596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has a molecular weight of 315.45 g/mol. In
Mecanismo De Acción
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea works by inhibiting the activity of a protein called transforming growth factor-beta (TGF-β) receptor kinase. TGF-β is a cytokine that plays a key role in regulating cell growth, differentiation, and apoptosis. Overexpression of TGF-β has been implicated in the development of various diseases, including pulmonary fibrosis. By inhibiting the activity of TGF-β receptor kinase, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea prevents the downstream signaling of TGF-β and reduces the production of extracellular matrix proteins that contribute to fibrosis.
Biochemical and Physiological Effects
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea can inhibit the proliferation and migration of fibroblasts, which are the cells responsible for producing extracellular matrix proteins in pulmonary fibrosis. In addition, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammation and fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea is that it has been extensively studied in preclinical models of pulmonary fibrosis, and has shown promising results in reducing lung fibrosis and improving lung function. However, one of the limitations of 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea is that its efficacy and safety in humans have not yet been fully established. Further clinical studies are needed to determine its potential as a therapeutic agent for pulmonary fibrosis.
Direcciones Futuras
There are several future directions for the study of 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea. One area of research is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another area of research is to explore its potential use in other diseases, such as cancer and inflammatory disorders. In addition, further studies are needed to establish its safety and efficacy in humans, and to develop optimal dosing regimens for clinical use.
Conclusion
In conclusion, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in pulmonary fibrosis and other diseases. Its mechanism of action involves the inhibition of TGF-β receptor kinase, which reduces the production of extracellular matrix proteins and pro-inflammatory cytokines. While further studies are needed to establish its safety and efficacy in humans, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea represents a promising avenue for the development of new therapies for pulmonary fibrosis and other diseases.
Métodos De Síntesis
The synthesis of 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea involves the reaction between 1-(1-Propan-2-ylpiperidin-4-yl)-3-chloro-urea and 3-pyridin-3-ylamine. This reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea.
Aplicaciones Científicas De Investigación
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In particular, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea has been studied for its potential use in the treatment of pulmonary fibrosis, a chronic lung disease that results in scarring of the lung tissue and impaired lung function.
Propiedades
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)18-8-5-12(6-9-18)16-14(19)17-13-4-3-7-15-10-13/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDIMBQPHFOXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

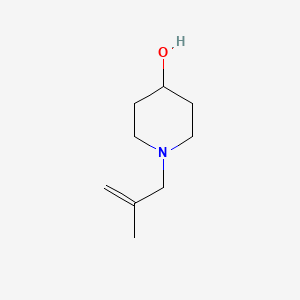
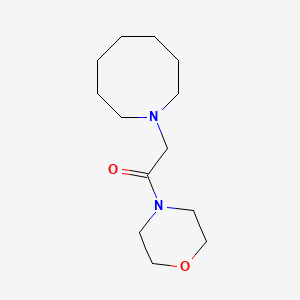

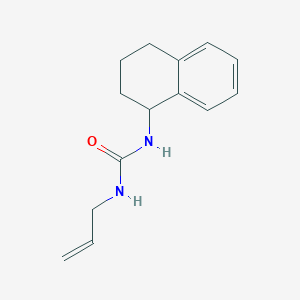

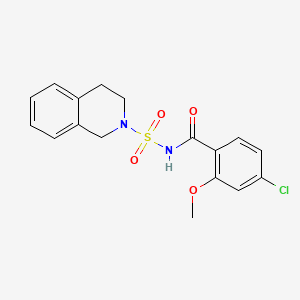
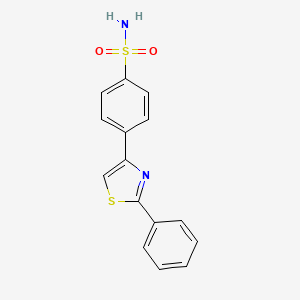
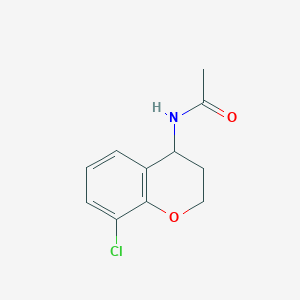
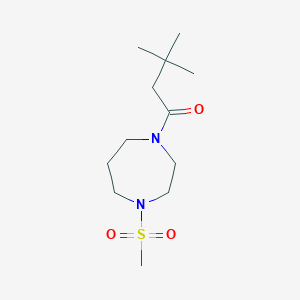
![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)

![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)